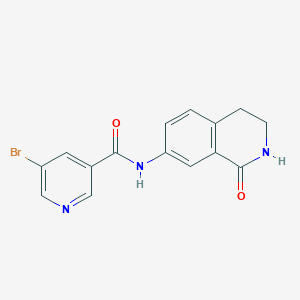

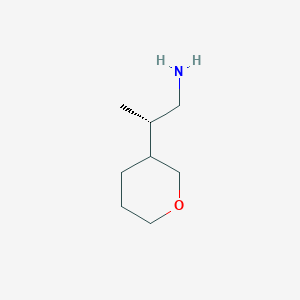

![molecular formula C17H23NO3 B2832422 1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-methoxyphenyl)ethanone CAS No. 2194847-73-7](/img/structure/B2832422.png)

1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-methoxyphenyl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-methoxyphenyl)ethanone is a chemical compound with important scientific research applications.

科学的研究の応用

CP-96,345 as an NK1 Antagonist

CP-96,345, a compound with a structural framework similar to the one of interest, has been identified as a potent nonpeptide antagonist of the substance P (NK1) receptor. This substance was found to selectively inhibit NK1 receptors without affecting NK2, NK3, or numerous other receptors, demonstrating its potential as a tool for investigating the physiological properties of substance P and its role in diseases (Snider et al., 1991).

Bamford–Stevens Reaction

The Bamford–Stevens reaction of a compound structurally related to the one of interest resulted in the formation of various products, including 1-[3-(2-hydroxyisopropyl)cyclopentyl]ethanone. This showcases the compound's reactivity and its potential for generating diverse chemical structures, which could have various applications in synthetic chemistry and drug development (Bondavalli et al., 1979).

Structural and Synthetic Studies

Synthetic and structural analysis of 2-(substituted benzylidene/heteroaryl-3-ylmethylene)-1-azabicyclo[2.2.2]octan-3ones, including compounds with methoxybenzylidene groups, highlights the importance of these structures in medicinal chemistry and drug design. This research could provide a basis for the development of new therapeutics based on the structural motifs of azabicyclo compounds (Sonar et al., 2006).

PI3 Kinase Inhibitor Metabolite Synthesis

Research into the stereoselective synthesis of active metabolites of potent PI3 kinase inhibitors involves compounds with azabicyclo[3.2.1]octan-8-yl structures. This highlights the role of such compounds in the synthesis of biologically active metabolites, contributing to the understanding of enzyme inhibition and signaling pathways in cancer research (Chen et al., 2010).

Nonnarcotic Analgesic Agents

The development of 1-aryl-3-azabicyclo[3.1.0]hexanes as nonnarcotic analgesic agents, which share structural similarities with the compound of interest, underscores the potential for developing new analgesics based on azabicyclo structures. This research focuses on creating pain relief medications with reduced side effects and addiction potential, demonstrating the compound's relevance in therapeutic applications (Epstein et al., 1981).

特性

IUPAC Name |

1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-methoxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-20-15-10-13-7-8-14(11-15)18(13)17(19)9-12-5-3-4-6-16(12)21-2/h3-6,13-15H,7-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHDHLLNRWHEYPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC2CCC(C1)N2C(=O)CC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]-N-(2-thienylmethyl)benzamide](/img/structure/B2832344.png)

![2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylth io))-N-(3-pyridylmethyl)acetamide](/img/structure/B2832346.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 4-[2-(3-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B2832352.png)

![(1-(2-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2832356.png)

![5-((3,4-Dichlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2832362.png)